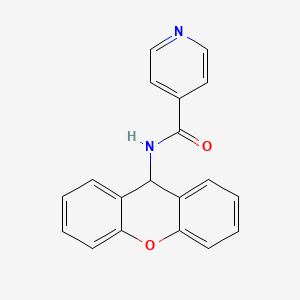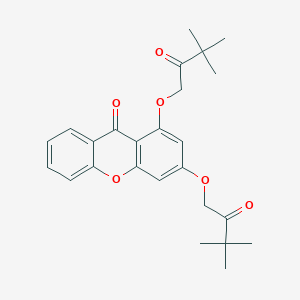![molecular formula C17H27NO4 B12182372 1-Acetyl-4-{2-hydroxy-3-[(3-methylbutyl)amino]propoxy}-3-methoxybenzene](/img/structure/B12182372.png)
1-Acetyl-4-{2-hydroxy-3-[(3-methylbutyl)amino]propoxy}-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-{2-hydroxy-3-[(3-methylbutyl)amino]propoxy}-3-methoxybenzene is an organic compound with a complex structure that includes an acetyl group, a hydroxy group, an amino group, and a methoxybenzene ring
Preparation Methods
The synthesis of 1-Acetyl-4-{2-hydroxy-3-[(3-methylbutyl)amino]propoxy}-3-methoxybenzene involves multiple steps. One common synthetic route includes the following steps:
Formation of the methoxybenzene ring: This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the acetyl group: This is typically done using Friedel-Crafts acylation.
Addition of the hydroxy and amino groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
1-Acetyl-4-{2-hydroxy-3-[(3-methylbutyl)amino]propoxy}-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, depending on the reagents and conditions used.
Scientific Research Applications
1-Acetyl-4-{2-hydroxy-3-[(3-methylbutyl)amino]propoxy}-3-methoxybenzene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-{2-hydroxy-3-[(3-methylbutyl)amino]propoxy}-3-methoxybenzene involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Acetyl-4-{2-hydroxy-3-[(3-methylbutyl)amino]propoxy}-3-methoxybenzene can be compared with other similar compounds, such as:
1-Acetyl-4-{2-hydroxy-3-[(1-methylethyl)amino]propoxy}-3-methoxybenzene: This compound has a similar structure but with a different alkyl group.
1-Acetyl-4-{2-hydroxy-3-[(2-methylpropyl)amino]propoxy}-3-methoxybenzene: Another similar compound with a different alkyl group.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C17H27NO4 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[4-[2-hydroxy-3-(3-methylbutylamino)propoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C17H27NO4/c1-12(2)7-8-18-10-15(20)11-22-16-6-5-14(13(3)19)9-17(16)21-4/h5-6,9,12,15,18,20H,7-8,10-11H2,1-4H3 |
InChI Key |
CHQNQAROBQANFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC(COC1=C(C=C(C=C1)C(=O)C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(6-methoxynaphthalen-2-yl)-5-methyl-3-{2-oxo-2-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethyl}imidazolidine-2,4-dione](/img/structure/B12182311.png)
![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone](/img/structure/B12182319.png)
![4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B12182320.png)
![3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12182322.png)


![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12182356.png)
![2-[4-({4-Amino-6-[(2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12182358.png)
![1-oxo-2-(propan-2-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12182364.png)
![N-(1-benzyl-1H-indol-4-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B12182381.png)

![4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}benzamide](/img/structure/B12182395.png)
![N-(4-{[(3-fluorophenyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide](/img/structure/B12182399.png)
